Ethyl 2-formylbenzoate
Overview
Description
Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .
Synthesis Analysis
This compound can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .
Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-formylbenzoate is a precursor in the synthesis of various trifluoromethyl heterocycles. These compounds have diverse applications in chemical and pharmaceutical industries. A study demonstrated the versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic synthesis (Honey et al., 2012).
Large-Scale Synthesis for Medical Applications
This compound plays a role in the large-scale synthesis of compounds designed for treating hyperproliferative disorders, inflammation, and cancer. A notable example is the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which starts with compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy et al., 1997).
Cyclization Reactions for Novel Compounds
In another study, this compound was used in cyclization reactions to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines. These compounds have potential applications in pharmaceutical research (Katritzky et al., 2001).
Photodegradation Studies
This compound has been studied in the context of photodegradation, especially in understanding the behavior of hazardous water contaminants. Such research is significant in environmental sciences and waste management (Gmurek et al., 2015).
Synthesis of Enantioenriched Derivatives
Transformations of this compound lead to the synthesis of enantioenriched phthalide and isoindolinone derivatives, which have potential applications in the development of new pharmaceuticals (Niedek et al., 2016).
Biochemical Analysis
Biochemical Properties
Ethyl 2-formylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes typically involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond .
Additionally, this compound can interact with proteins that have aldehyde-binding sites. These interactions often involve the formation of Schiff bases, where the aldehyde group of this compound reacts with the amino groups of lysine residues in proteins. This can lead to the formation of covalent adducts, potentially altering the function of the proteins involved .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with key signaling molecules. For example, the formation of Schiff bases with lysine residues in signaling proteins can modulate their activity, leading to changes in downstream signaling events .
Moreover, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins. The covalent modification of these proteins can alter their ability to bind to DNA, thereby influencing the transcription of target genes . Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of Schiff bases with lysine residues in proteins. This covalent modification can lead to changes in protein structure and function, affecting various cellular processes .
This compound can also act as an inhibitor or activator of enzymes. For example, its interaction with esterases can inhibit their activity by forming stable covalent adducts with the active site residues . Similarly, the modification of transcription factors and other DNA-binding proteins can lead to changes in gene expression by altering their DNA-binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-formylbenzoic acid and ethanol . This degradation can affect its long-term effects on cellular function, as the breakdown products may have different biochemical properties and interactions with biomolecules .
In in vitro studies, the temporal effects of this compound can be monitored by measuring changes in cellular processes over time. For example, the formation of Schiff bases with proteins can be tracked using mass spectrometry or other analytical techniques . In in vivo studies, the long-term effects of this compound can be assessed by monitoring changes in gene expression, metabolic flux, and other cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the target cells or tissues .
At high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular function . These effects can be assessed using various assays, including cell viability assays, histological analysis, and biochemical measurements of enzyme activity and metabolite levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in ester hydrolysis and aldehyde metabolism. The hydrolysis of this compound by esterases leads to the formation of 2-formylbenzoic acid and ethanol . This reaction is an example of a phase I metabolic reaction, where the ester bond is cleaved to produce more hydrophilic metabolites .
In addition to ester hydrolysis, this compound can undergo oxidation and reduction reactions catalyzed by enzymes such as aldehyde dehydrogenases and reductases . These reactions can further modify the compound, leading to the formation of various metabolites with different biochemical properties and interactions with biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
The distribution of this compound within tissues can be affected by its interactions with plasma proteins and other binding partners . These interactions can influence the compound’s bioavailability and its ability to reach target cells and tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. This compound can localize to specific compartments within the cell, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions with proteins and other biomolecules . Post-translational modifications, such as the formation of Schiff bases with lysine residues, can also influence the compound’s localization by altering its binding affinity and specificity for different cellular compartments .
Properties
IUPAC Name |
ethyl 2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYZISJXVKSMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449182 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-43-0 | |
Record name | Ethyl 2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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